benzyl N-(4-acetylnorbornan-1-yl)carbamate
Description
Benzyl N-(4-acetylnorbornan-1-yl)carbamate is a bicyclic carbamate derivative characterized by a norbornane scaffold substituted with an acetyl group at the 4-position and a benzyl carbamate moiety at the 1-position. This compound belongs to a class of carbamates widely utilized in medicinal chemistry as intermediates for drug synthesis, particularly for their role as amine-protecting groups in multi-step synthetic routes . The norbornane framework imparts structural rigidity, which can enhance binding specificity in enzyme inhibition or receptor modulation. The benzyl carbamate group is frequently employed due to its balance of stability under acidic/basic conditions and ease of removal via hydrogenolysis .
Structure
2D Structure
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
benzyl N-(4-acetyl-1-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C17H21NO3/c1-13(19)16-7-9-17(12-16,10-8-16)18-15(20)21-11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,20) |
InChI Key |
UZUGJCMEFWXXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(C1)(CC2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-acetylnorbornan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-acetylnorbornan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-acetylnorbornan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce benzyl N-(4-hydroxynorbornan-1-yl)carbamate.
Scientific Research Applications
Benzyl N-(4-acetylnorbornan-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-(4-acetylnorbornan-1-yl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Benzyl Carbamates vs. tert-Butyl Carbamates
The benzyl carbamate group in the target compound offers superior stability in acidic environments compared to tert-butyl carbamates, making it advantageous for reactions requiring prolonged acid exposure. However, tert-butyl derivatives are more versatile in combinatorial chemistry due to their compatibility with diverse reaction conditions .
Di-Carbamate Derivatives
Di-carbamates, such as isosorbide di-ethyl carbamate, exhibit enhanced acetylcholinesterase (AChE) inhibition compared to mono-carbamates like this compound. For example:
- Benzyl carbamate at isosorbide 2-position : Selectivity for butyrylcholinesterase (BuChE) over AChE (IC₅₀ ratio >10:1) .
- Di-4-nitrophenyl carbamate : Potent dual inhibition of AChE and BuChE (IC₅₀ < 1 µM for both) .
The mono-carbamate structure of the target compound likely prioritizes BuChE inhibition, whereas di-carbamates broaden activity but may introduce off-target effects.
Bicyclic Scaffold Variations
The norbornane scaffold in the target compound provides greater conformational restriction compared to azabicyclo[4.1.0]heptane derivatives, which may improve target binding but reduce solubility.
Pharmacological Considerations
While direct data for the target compound are sparse, related carbamates exhibit the following trends:
- Metabolic Stability: The acetyl group at the 4-position may enhance metabolic stability compared to non-acetylated norbornane carbamates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzyl N-(4-acetylnorbornan-1-yl)carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling benzyl chloroformate (Cbz-Cl) with a functionalized norbornane derivative. For example, 4-acetylnorbornan-1-amine can react with Cbz-Cl in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0–25°C. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to Cbz-Cl), reaction time (4–12 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Data Insight : Similar carbamates report yields of 85–98% under optimized conditions, with impurities arising from incomplete acylation or solvent residues .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm carbamate formation (e.g., carbonyl resonance at δ ~155 ppm) and norbornane ring protons (distinct coupling patterns due to bicyclic rigidity) .
- HPLC-MS : To assess purity (>95%) and detect byproducts (e.g., unreacted amine or hydrolyzed intermediates) .
Q. What are the key reactivity patterns of the carbamate and acetyl groups in this compound?
- Methodological Answer : The carbamate group undergoes base-catalyzed hydrolysis to yield benzyl alcohol and a urea derivative, while the acetyl group is susceptible to nucleophilic attack (e.g., Grignard reagents). Reactivity studies should include:
- pH-dependent stability assays (e.g., incubation in buffers from pH 2–12).
- Derivatization experiments (e.g., acetylation with acetic anhydride to probe steric hindrance) .
Advanced Research Questions
Q. How does the norbornane scaffold influence the compound’s stereochemical outcomes in catalytic reactions?
- Methodological Answer : The rigid bicyclic structure imposes steric constraints, affecting enantioselectivity in asymmetric catalysis. Advanced studies should:
- Use X-ray crystallography (e.g., SHELXL refinement) to resolve spatial arrangements of substituents .
- Perform DFT calculations to model transition states and predict regioselectivity in reactions like Diels-Alder cycloadditions .
Q. What strategies mitigate solubility limitations in biological assays?
- Methodological Answer : The compound’s hydrophobicity (logP ~3.5) necessitates formulation tweaks:
- Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) or cyclodextrin encapsulation.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
- Identify binding pockets (e.g., acetyl group interaction with catalytic lysine residues).
- Predict binding affinities (ΔG calculations) and validate via SPR or ITC .
Q. What analytical approaches resolve conflicting crystallographic data for this compound?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
